molecular formula C7H13ClO2 B570731 4-Methylpentyl chloroformate CAS No. 91983-09-4

4-Methylpentyl chloroformate

Cat. No.: B570731
CAS No.: 91983-09-4
M. Wt: 164.629
InChI Key: CWIJQZCCZLMQRP-UHFFFAOYSA-N
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Description

Chloroformates, in general, are reactive acylating agents widely used in organic synthesis, pharmaceutical manufacturing, and analytical chemistry . Chloroformates typically exhibit high reactivity toward nucleophiles (e.g., amines, alcohols) due to the electrophilic carbonyl chloride group, enabling their use in forming carbamates, carbonates, and esters .

Properties

CAS No.

91983-09-4

Molecular Formula

C7H13ClO2

Molecular Weight

164.629

IUPAC Name

4-methylpentyl carbonochloridate

InChI

InChI=1S/C7H13ClO2/c1-6(2)4-3-5-10-7(8)9/h6H,3-5H2,1-2H3

InChI Key

CWIJQZCCZLMQRP-UHFFFAOYSA-N

SMILES

CC(C)CCCOC(=O)Cl

Synonyms

Carbonochloridic Acid 4-Methylpentyl Ester

Origin of Product

United States

Preparation Methods

4-Methylpentyl chloroformate can be synthesized through various methods. One common synthetic route involves the reaction of 4-Methylpentanol with phosgene (COCl2) under anhydrous conditions. The reaction proceeds as follows:

[ \text{COCl}_2 + \text{C}6\text{H}{13}\text{OH} \rightarrow \text{C}7\text{H}{13}\text{ClO}_2 + \text{HCl} ]

This reaction requires careful handling of phosgene, a highly toxic gas, and is typically conducted in a controlled environment to ensure safety .

Chemical Reactions Analysis

4-Methylpentyl chloroformate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-Methylpentanol, hydrochloric acid, and carbon dioxide.

    Reduction: It can be reduced to 4-Methylpentanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include amines, alcohols, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methylpentyl chloroformate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylpentyl chloroformate involves its reactivity with nucleophiles. The carbonyl carbon in the compound is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates or carbonates, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role in organic synthesis and its reactivity with various nucleophiles .

Comparison with Similar Compounds

Table 1. Comparative Physical Properties of Selected Chloroformates

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Hydrolysis Rate
Methyl chloroformate C₂H₃ClO₂ 108.5 95 1.14 Rapid
Ethyl chloroformate C₃H₅ClO₂ 108.5 95–97 1.14 Rapid
Cyclopentyl chloroformate C₆H₉ClO₂ 148.6 Not reported Not reported Moderate
Benzyl chloroformate C₈H₇ClO₂ 170.6 103–105 1.22 Slow
This compound* C₇H₁₃ClO₂ 164.6 (calculated) ~150–160 (estimated) ~1.05 (estimated) Slow (estimated)

Note: Data for this compound are inferred from structural analogs due to lack of direct evidence.

Toxicity and Handling

Lower chloroformates (methyl, ethyl) pose significant acute toxicity risks:

  • Methyl chloroformate is highly irritant, causing severe lung injury upon inhalation .
  • Ethyl chloroformate has an LD₅₀ of 205 mg/kg in rats and requires handling under inert conditions to prevent decomposition .
  • Aromatic chloroformates (e.g., phenyl) exhibit lower volatility but similar corrosivity, necessitating comparable safety protocols .

However, standard precautions for chloroformates—such as using personal protective equipment (PPE) and working in fume hoods—are recommended .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-methylpentyl chloroformate?

  • Answer: The synthesis of chloroformates typically involves reacting the corresponding alcohol (e.g., 4-methylpentanol) with phosgene (COCl₂) in the presence of a base (e.g., pyridine or triethylamine) to scavange HCl byproducts. The reaction is conducted under anhydrous conditions in inert solvents like dichloromethane or tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Post-synthesis, the product is purified via vacuum distillation to remove excess reagents and solvents .
  • Key Considerations: Strict temperature control is critical to avoid runaway reactions. Phosgene alternatives (e.g., triphosgene) may improve safety but require stoichiometric adjustments.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer: Analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and detect volatile impurities.
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the ester linkage (C=O stretch at ~1750 cm⁻¹ in IR) and branching in the 4-methylpentyl chain.
  • Titrimetry: Quantification of active chloride content via hydrolysis with aqueous NaOH, followed by back-titration with HCl .

Q. What are the primary safety hazards associated with handling this compound?

  • Answer: The compound is highly toxic (acute exposure LC₅₀ values in rodents range from 13–18 ppm for similar chloroformates), corrosive, and moisture-sensitive. Hazards include:

  • Inhalation: Respiratory distress, lacrimation, and pulmonary edema.
  • Skin Contact: Severe burns and systemic toxicity.
  • Decomposition: Releases phosgene (COCl₂) upon heating or hydrolysis.
    • Mitigation: Use fume hoods, wear acid-resistant PPE, and store under inert gas (e.g., N₂). Emergency protocols include immediate decontamination with 5% sodium bicarbonate for spills and artificial respiration for inhalation exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in acute toxicity data for chloroformates, such as inconsistent LC₅₀ values across studies?

  • Answer: Discrepancies in LC₅₀ values (e.g., 1-hour vs. 4-hour exposures) may arise from variations in species sensitivity, exposure methodologies (static vs. dynamic chambers), or analytical quantification of airborne concentrations. To address this:

  • Standardize Protocols: Follow OECD or EPA guidelines for acute inhalation studies.
  • Validate Analytical Methods: Use real-time FTIR or GC-MS to monitor chamber concentrations.
  • Statistical Modeling: Apply probit analysis or Bayesian models to reconcile interspecies differences .

Q. What advanced derivatization strategies leverage this compound for trace analyte detection in complex matrices?

  • Answer: The compound’s reactivity with nucleophiles (e.g., amines, thiols) enables derivatization of polar analytes for enhanced chromatographic detection. Examples include:

  • Amino Acid Analysis: Formation of stable N-ethoxycarbonyl derivatives for GC-MS quantification in biological fluids (detection limits <1 ng/mL) .
  • Pesticide Residues: Derivatization of glyphosate in environmental samples, improving sensitivity by 10–100× compared to underivatized methods .
    • Optimization: Use experimental design (e.g., Box-Behnken) to refine reaction time, pH, and reagent ratios .

Q. How do decomposition pathways of this compound impact experimental reproducibility in long-term studies?

  • Answer: Hydrolysis to 4-methylpentanol and CO₂ occurs rapidly in aqueous media, while thermal degradation (>100°C) generates phosgene and alkyl chlorides. To mitigate:

  • Stabilize Solutions: Store in anhydrous solvents (e.g., acetonitrile) with molecular sieves.
  • Monitor Degradation: Use headspace GC-MS to track phosgene formation.
  • Alternative Reagents: Consider less labile derivatives (e.g., p-nitrophenyl carbonates) for kinetic studies .

Q. What methodologies enable the detection of this compound in environmental samples (e.g., soil, water)?

  • Answer: Sample preparation involves:

  • Solid-Phase Microextraction (SPME): Preconcentration of volatile chloroformates on carboxen/polydimethylsiloxane fibers.
  • Liquid-Liquid Extraction (LLE): Use hexane or dichloromethane for non-polar matrices.
  • Detection: GC-ECD or LC-MS/MS with electrospray ionization (ESI) in negative ion mode (LOQ: 0.1–1 ppb) .

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